N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride
CAS No.: 2126162-22-7
Cat. No.: VC6185803
Molecular Formula: C14H17ClF5N
Molecular Weight: 329.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126162-22-7 |
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Molecular Formula | C14H17ClF5N |
Molecular Weight | 329.74 |
IUPAC Name | N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C14H16F5N.ClH/c15-13(16)8-6-12(7-9-13,14(17,18)19)20-10-11-4-2-1-3-5-11;/h1-5,20H,6-10H2;1H |
Standard InChI Key | ZGZRNOJIBUMFOU-UHFFFAOYSA-N |
SMILES | C1CC(CCC1(C(F)(F)F)NCC2=CC=CC=C2)(F)F.Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride, reflects its intricate architecture. The cyclohexane ring is substituted at the 1-position with a trifluoromethyl group (-CF₃) and a benzylamine group (-NH-CH₂C₆H₅), while two fluorine atoms occupy the 4,4-positions. The hydrochloride salt form improves aqueous solubility, a critical feature for biological applications .
Table 1: Structural Features
Feature | Description |
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Core structure | Cyclohexane ring with chair conformation |
1-position substituent | Trifluoromethyl (-CF₃) and benzylamine (-NH-CH₂C₆H₅) groups |
4-position substituent | Two fluorine atoms (-F) |
Salt form | Hydrochloride (HCl) counterion |
The presence of electronegative fluorine atoms and the electron-withdrawing trifluoromethyl group induces significant electronic effects, including increased ring strain and altered dipole moments .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride likely involves multi-step functionalization of a cyclohexane precursor. A plausible route, derived from analogous compounds , includes:
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Cyclohexanone Functionalization:
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Reductive Amination:
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Salt Formation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
Trifluoromethylation | CF₃I, KOH, DMF, 60°C, 12h | Use of phase-transfer catalysts |
Fluorination | DAST, CH₂Cl₂, -78°C → RT, 6h | Controlled temperature to prevent side reactions |
Reductive Amination | Benzylamine, NaBH₃CN, MeOH, RT, 24h | Excess amine to drive equilibrium |
Salt Formation | HCl (gas), Et₂O, 0°C, 1h | Slow addition to prevent precipitation |
Challenges and Solutions
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Steric Hindrance: The 1,4-substituents create steric congestion, potentially slowing trifluoromethylation. Using bulky bases (e.g., LDA) or microwave-assisted synthesis may improve reaction rates.
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Regioselectivity: Competing fluorination at adjacent positions can occur. Directed ortho-metalation or protecting group strategies may enhance 4,4-selectivity .
Physicochemical Properties
The compound’s properties are dominated by its halogen-rich structure:
Table 3: Key Physicochemical Data
The high solubility in polar aprotic solvents like DMSO aligns with its application in medicinal chemistry screenings. The logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound Optimization: Serves as a scaffold for introducing additional functional groups (e.g., sulfonamides, heterocycles) to modulate receptor affinity .
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Prodrug Design: The hydrochloride salt improves oral bioavailability, enabling prodrug strategies for amine-containing therapeutics.
Materials Science
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Liquid Crystals: Fluorinated cyclohexanes enhance thermal stability and dielectric anisotropy in display technologies .
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Polymer Additives: Acts as a flame retardant due to fluorine’s radical-scavenging properties .
Recommended precautions include nitrile gloves, safety goggles, and fume hood use during handling. Spills should be neutralized with sodium bicarbonate before aqueous cleanup .
Comparative Analysis with Structural Analogs
Table 5: Analog Comparison
The target compound’s hybrid structure merges the lipophilicity of trifluoromethyl with the conformational rigidity of 4,4-difluoro substitution, potentially offering synergistic effects in target engagement.
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